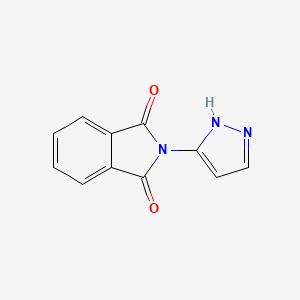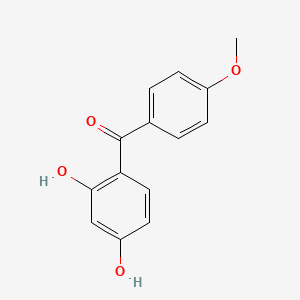![molecular formula C9H11NO3 B8722668 (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8722668.png)
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
描述
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound belonging to the class of benzodioxines. This compound features a benzodioxine ring structure with an amino group and a hydroxymethyl group attached. Benzodioxines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed intramolecular etherification of halogenated aromatic hydrocarbons with chiral alcohol groups . This method allows for the construction of the benzodioxine ring with high enantioselectivity.
Industrial Production Methods: Industrial production of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may involve large-scale catalytic processes using palladium or other transition metal catalysts. The reaction conditions are optimized to achieve high yields and purity, often involving the use of green solvents and environmentally friendly catalysts .
化学反应分析
Types of Reactions: (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and various substituted benzodioxine compounds .
科学研究应用
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases, such as hypertension and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. For example, it has been shown to interact with serotonin receptors and adrenergic receptors, influencing neurotransmission and vascular function .
相似化合物的比较
2,3-Dihydro-1,4-benzodioxine: Lacks the amino and hydroxymethyl groups but shares the core benzodioxine structure.
6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine: Similar structure with a benzoxazine ring instead of a benzodioxine ring.
Uniqueness: (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and research applications .
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
(6-amino-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5,10H2 |
InChI 键 |
WESGTRBLNOIOAT-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=C(O1)C=CC(=C2)N)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
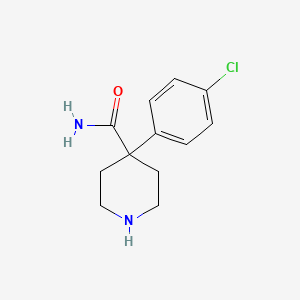
![3,4-Dichloro-N-[2-(furan-3-yl)-2-oxoethyl]benzamide](/img/structure/B8722590.png)
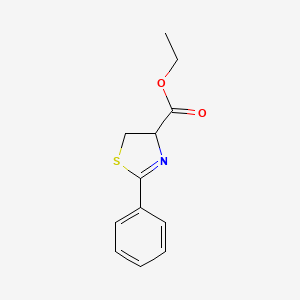
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]acetic acid](/img/structure/B8722598.png)
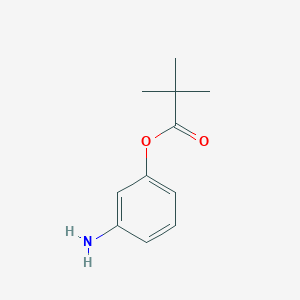
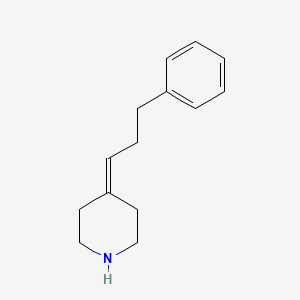
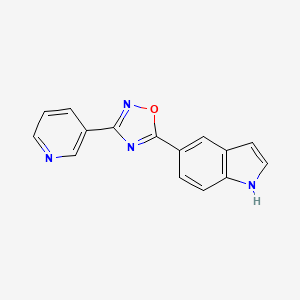
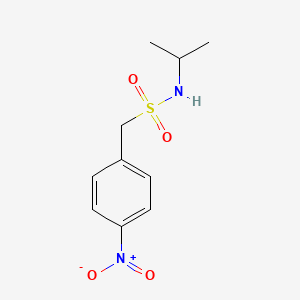
![3-Pyridinecarbonitrile, 2-[[2-(dimethylamino)ethyl]amino]-4,6-dimethyl-](/img/structure/B8722636.png)
![Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(phenylmethyl)-](/img/structure/B8722651.png)
![8-Hydroxy-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B8722652.png)

